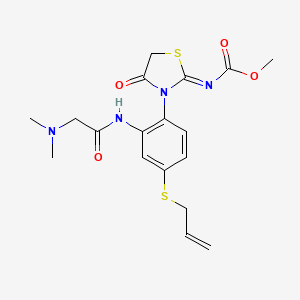![molecular formula C15H24OSe B14492302 [(1-Methoxyoctan-2-YL)selanyl]benzene CAS No. 63603-32-7](/img/structure/B14492302.png)
[(1-Methoxyoctan-2-YL)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Methoxyoctan-2-YL)selanyl]benzene is an organic compound that features a benzene ring substituted with a selanyl group attached to a methoxyoctane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxyoctan-2-YL)selanyl]benzene typically involves the reaction of a benzene derivative with a selanyl-containing reagent. One common method is the nucleophilic substitution reaction where a halogenated benzene reacts with a selanyl anion generated from a suitable precursor. The reaction conditions often include the use of polar aprotic solvents and a base to facilitate the formation of the selanyl anion.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Methoxyoctan-2-YL)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selanyl group back to its corresponding selenide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selanyl group can yield selenoxides, while substitution reactions on the benzene ring can produce various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
[(1-Methoxyoctan-2-YL)selanyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s antioxidant properties make it a candidate for studies on oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate oxidative stress pathways.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [(1-Methoxyoctan-2-YL)selanyl]benzene involves its interaction with molecular targets such as enzymes involved in oxidative stress pathways. The selanyl group can mimic the activity of natural antioxidants like glutathione peroxidase, thereby reducing reactive oxygen species and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant properties.
Selenocysteine: The selenium analog of cysteine, incorporated into proteins as an antioxidant.
Selenomethionine: A selenium analog of methionine, used in studies of selenium metabolism.
Uniqueness
[(1-Methoxyoctan-2-YL)selanyl]benzene is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other organoselenium compounds. Its methoxyoctane chain provides additional hydrophobic interactions, potentially enhancing its efficacy in certain applications.
Propriétés
Numéro CAS |
63603-32-7 |
|---|---|
Formule moléculaire |
C15H24OSe |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
1-methoxyoctan-2-ylselanylbenzene |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-7-12-15(13-16-2)17-14-10-8-6-9-11-14/h6,8-11,15H,3-5,7,12-13H2,1-2H3 |
Clé InChI |
WPGRCXACOJJRHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(COC)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


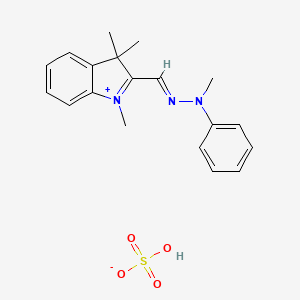
![3-[1-(Cyclohex-1-en-1-yl)ethoxy]propan-1-amine](/img/structure/B14492238.png)
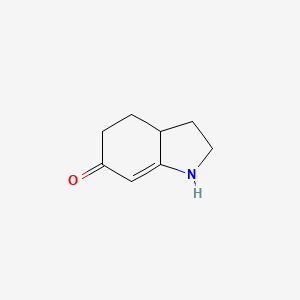
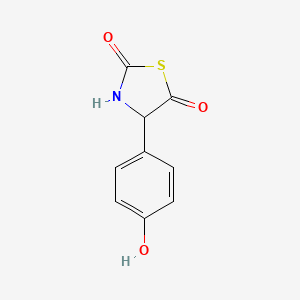
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)

![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
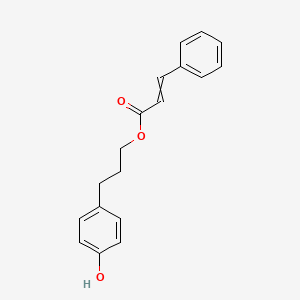


![N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide](/img/structure/B14492280.png)
![{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane](/img/structure/B14492283.png)

